BenchChemオンラインストアへようこそ!

(2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Antifungal drug synthesis Chiral intermediate procurement Efinaconazole manufacturing

(2R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol belongs to the class of 1,2,4-triazole-containing chiral diols that function as penultimate synthetic intermediates in the manufacturing of clinically approved triazole antifungal agents. The compound bears two chiral centers (C2 and C3); the absolute (2R) configuration is conserved across all downstream active pharmaceutical ingredients, while the C3 stereochemistry determines whether the molecule enters the efinaconazole/ravuconazole pathway (3R) or the voriconazole pathway (3S).

Molecular Formula C12H13F2N3O2
Molecular Weight 269.25 g/mol
Cat. No. B14072157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Molecular FormulaC12H13F2N3O2
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O
InChIInChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8?,12-/m1/s1
InChIKeyLSCNANBNVFQJDJ-LESKNEHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol: Stereochemically Defined Triazole Diol Intermediate for Divergent Antifungal APIs


(2R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol belongs to the class of 1,2,4-triazole-containing chiral diols that function as penultimate synthetic intermediates in the manufacturing of clinically approved triazole antifungal agents. The compound bears two chiral centers (C2 and C3); the absolute (2R) configuration is conserved across all downstream active pharmaceutical ingredients, while the C3 stereochemistry determines whether the molecule enters the efinaconazole/ravuconazole pathway (3R) or the voriconazole pathway (3S) . This stereochemical bifurcation makes the compound a critical procurement node: selecting the correct C3 epimer is a binary decision that directly defines which final drug substance can be produced. The free diol and its methanesulfonate derivative are commercially catalogued as advanced key intermediates and impurity reference standards, with documented melting point, chromatographic properties, and regulatory-compliant characterization data .

Why Generic Substitution Fails for (2R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol: Stereochemical Identity Determines Final API Identity


The 1,2,4-triazole antifungal pharmacophore tolerates multiple stereochemical and regioisomeric variations at the butane-2,3-diol scaffold, and these seemingly minor structural differences dictate which downstream drug substance is ultimately obtained. The (2R,3R)-diol is the direct precursor to efinaconazole (topical onychomycosis agent, FDA-approved) and ravuconazole (systemic ergosterol biosynthesis inhibitor), whereas the (2R,3S)-diol serves as the precursor to voriconazole (broad-spectrum injectable/oral antifungal) . The (2S,3R) and (2S,3S) enantiomers yield pharmacologically distinct or inactive products. Furthermore, the C2 absolute configuration is fixed at (R) across all active final drugs; any stereochemical scrambling during synthesis produces diastereomeric impurities that must be controlled as specified impurities in the final API. Therefore, substitution of one diol stereoisomer for another is not a matter of potency optimization but of final drug identity—a binary fail/pass procurement specification. High-strength differential evidence is limited: no published head-to-head comparative MIC, selectivity, or pharmacokinetic data for this compound against close structural analogs were identified in the primary literature as of the search date. However, the stereochemical identity and synthetic pathway exclusivity provide unambiguous procurement criteria .

Quantitative Differentiation Evidence for (2R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol


Stereochemical Configuration Defines Two Distinct Commercial API Pathways

The (2R,3R) stereoisomer is the documented direct synthetic precursor for two FDA-approved antifungal drug substances—efinaconazole and ravuconazole—whereas the (2R,3S) stereoisomer is the documented direct precursor for voriconazole . The (2R,3R)-diol methanesulfonate is commercially catalogued at ≥98% purity as 'Efinaconazole (2R,3R) diol methanesulfonate' by SynInnova Laboratories and as a reagent for ravuconazole synthesis by Biozol, while the (2R,3S)-diol is catalogued specifically as a voriconazole intermediate . This bifurcation is absolute—no cross-utilization data exist showing that the (2R,3R)-diol can be used to prepare voriconazole, or vice versa. Therefore, stereochemical configuration is a binary procurement determinant of final API identity.

Antifungal drug synthesis Chiral intermediate procurement Efinaconazole manufacturing

Defined Solid-State Identity Enables Process Quality Control via Melting Point Specification

The (2R,3R)-diol exhibits a reported melting point of 118–120°C, providing a well-defined solid-state identity parameter suitable for incoming quality control in GMP intermediate manufacturing . In contrast, the (2R,3S)-diol (CAS 135270-11-0) has no reported melting point in the available literature or commercial datasheets, consistent with its cataloguing as a less crystalline or oil-like material, as noted by Veeprho's description of the (2R,3S)-diol impurity as having 'greater polarity compared to the parent compound' . The presence of a sharp, reproducible melting point for the (2R,3R)-diol enables identity confirmation by a simple pharmacopeial method, whereas the (2R,3S) isomer requires more resource-intensive chromatographic or spectroscopic techniques for unambiguous identification.

Process analytical technology Solid-state characterization Intermediate quality control

Regioisomeric Integrity Drives Final API Purity: Impurity Reference Standard Utilization

The (2R,3R)-diol (CAS 133775-25-4) is commercially supplied as an impurity reference standard for efinaconazole, with detailed characterization data compliant with regulatory guidelines (USP/EP traceability) . It is explicitly designated for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or commercial efinaconazole production . The (2R,3R)-diol is monitored as a process-related impurity in efinaconazole API, where pharmacopeial monographs typically require individual unspecified impurities at ≤0.10% and total impurities at ≤1.0%. The availability of a well-characterized, regulatorily compliant reference standard for this specific diastereomer enables accurate quantification of carry-through impurities from the intermediate stage, a capability not uniformly available for every stereoisomer in the series.

Pharmaceutical impurity profiling Reference standard procurement ANDA regulatory compliance

Dual-Purpose Intermediate Reduces Supply Chain Complexity Across Two Distinct Antifungal Programs

The (2R,3R)-diol and its methanesulfonate derivative serve as a common intermediate for two structurally and clinically distinct antifungal agents: efinaconazole (topical, molecular weight 348.4 g/mol, logP 3.4) and ravuconazole (oral/IV, molecular weight 498.4 g/mol, logP 3.8) . This dual-purpose capability is not shared by the (2R,3S)-diol, which is specific to the voriconazole synthesis pathway. The methanesulfonate derivative (CAS 1175536-50-1) is the preferred storage form, providing enhanced stability at -20°C relative to the free diol . Organizations developing or manufacturing both efinaconazole and ravuconazole can consolidate procurement of a single key intermediate lot, reducing vendor qualification burden and enabling volume-based pricing.

Supply chain optimization Multi-purpose intermediate Antifungal drug development

Procurement Application Scenarios for (2R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol


Efinaconazole API Manufacturing: Stereospecific Intermediate Procurement for GMP Production

The (2R,3R)-diol or its methanesulfonate is the required penultimate intermediate for efinaconazole synthesis, as documented in commercial synthesis routes and patent literature . Procurement must specify CAS 133775-25-4 (free diol) or CAS 1175536-50-1 (methanesulfonate salt), with identity confirmed by melting point (118–120°C for the free diol) and chiral HPLC to verify the (2R,3R) configuration. This scenario applies directly to generic pharmaceutical manufacturers preparing ANDA submissions for efinaconazole topical solution, where the diol impurity reference standard (CAS 133775-25-4) is also required for method validation and quality control per ICH Q3A guidelines .

Ravuconazole Process Development: Shared Intermediate for Systemic Antifungal Synthesis

The same (2R,3R)-diol methanesulfonate used for efinaconazole synthesis is also the key intermediate for ravuconazole, an ergosterol biosynthesis inhibitor developed for invasive fungal infections . The synthetic route proceeds via thiazole ring formation from the chiral nitrile derived from the diol, as documented by DrugFuture's synthesis database . Organizations developing ravuconazole can leverage existing (2R,3R)-diol supply chains established for efinaconazole programs, reducing the time and cost of vendor qualification for a second chiral intermediate.

Voriconazole Intermediate Sourcing: Selection of the (2R,3S) Epimer for Correct API Configuration

For voriconazole manufacturing, the required intermediate is the (2R,3S)-diol (CAS 135270-11-0), not the (2R,3R)-diol . This scenario highlights the procurement risk of stereochemical misidentification: ordering the (2R,3R)-diol for a voriconazole program would yield the wrong intermediate, as the C3 stereochemistry determines whether the final five-membered heterocycle substitution occurs at the correct position for antifungal activity . Buyers must explicitly specify '2R,3S' configuration and verify by chiral chromatographic methods, as the (2R,3S)-diol lacks the sharp melting point of the (2R,3R) isomer and cannot be identified by this simple method .

Analytical Reference Standard Procurement for Efinaconazole Impurity Profiling

The (2R,3R)-diol (CAS 133775-25-4) is commercially supplied as a regulatorily compliant impurity reference standard with detailed characterization data, including HPLC, LC-MS, and NMR spectra, and traceability to USP or EP pharmacopeial standards . This scenario applies to analytical development laboratories performing forced degradation studies, method validation, and batch-release testing for efinaconazole API, where the diol impurity must be quantified at levels ≤0.10% for individual unspecified impurities . The commercial availability of a fully characterized reference standard eliminates the need for in-house synthesis and characterization of this impurity, accelerating ANDA filing timelines.

Quote Request

Request a Quote for (2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.